molecular formula C20H27N5O3 B2359381 N-isobutyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-91-7

N-isobutyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2359381
CAS No.: 1105219-91-7
M. Wt: 385.468
InChI Key:
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Description

1,2,4-Triazoles are a class of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in pharmaceutical research . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is unique, with two carbon and three nitrogen atoms forming a five-membered aromatic azole chain . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to their unique structure and properties . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles is largely dependent on their structure and the specific biological system they interact with . They are capable of binding with a variety of enzymes and receptors, leading to a range of biological activities .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles can also vary widely depending on their specific structure and substituents . Some triazoles are used in pharmaceutical applications and have been shown to be safe for use, while others may have potential toxicity .

Future Directions

The future research directions for 1,2,4-triazoles include the development of new synthetic methods and the discovery of new drug candidates . There is also interest in studying their antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name

2-methyl-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-12(2)8-9-24-18(27)15-7-6-14(17(26)21-11-13(3)4)10-16(15)25-19(24)22-23(5)20(25)28/h6-7,10,12-13H,8-9,11H2,1-5H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFJMXLEPMGOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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